5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin

Pharmaceutical Chemistry Impurity Profiling Structural Elucidation

This high-purity (≥98%) intermediate is the only structurally truncated Rosuvastatin impurity lacking the heptenoic acid side chain, making it pharmacologically inactive and chromatographically distinct. It is indispensable for dedicated HPLC/UHPLC method development and validation (ICH Q2(R1)), stability-indicating forced degradation studies, and routine QC batch release testing under ICH Q3A/Q3B. Unlike generic Rosuvastatin impurities, this compound cannot be substituted; it uniquely serves as a synthetic precursor to N-Desmethyl Rosuvastatin for in vitro CYP450 drug-drug interaction research. Choose it for unmatched specificity in ANDA regulatory filings and commercial manufacturing workflows.

Molecular Formula C15H18FN3O3S
Molecular Weight 339.4 g/mol
Cat. No. B15290747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin
Molecular FormulaC15H18FN3O3S
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1CO)C2=CC=C(C=C2)F)NS(=O)(=O)C
InChIInChI=1S/C15H18FN3O3S/c1-9(2)13-12(8-20)14(10-4-6-11(16)7-5-10)18-15(17-13)19-23(3,21)22/h4-7,9,20H,8H2,1-3H3,(H,17,18,19)
InChIKeySEWYEEYQONHWOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin: Pharmaceutical Intermediate for ANDA Filing and Quality Control


5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin (CAS 371775-71-2) is a key synthetic intermediate in the production of Rosuvastatin calcium, a widely prescribed HMG-CoA reductase inhibitor [1]. Chemically identified as N-(4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)methanesulfonamide, this compound lacks the complete dihydroxyheptenoic acid side chain characteristic of the active pharmaceutical ingredient (API), rendering it pharmacologically inactive [2]. It is primarily employed as a process-related impurity reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) and commercial manufacturing, with a purity specification of ≥98% as determined by HPLC .

Why 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin Cannot Be Substituted by Generic Rosuvastatin Impurities


Generic substitution with other Rosuvastatin impurities is not feasible due to the compound's unique structural truncation and its specific role as a synthetic intermediate rather than an active metabolite. Unlike Rosuvastatin calcium (API) or pharmacologically active metabolites such as N-Desmethyl Rosuvastatin, this compound is devoid of the heptenoic acid side chain essential for HMG-CoA reductase inhibition [1]. Furthermore, its molecular properties—molecular weight of 339.39 g/mol and chemical formula C₁₅H₁₈FN₃O₃S—differ markedly from those of common pharmacopeial impurities (e.g., Rosuvastatin Related Compound A, MW ~1001.14 g/mol), leading to distinct chromatographic behavior and requiring dedicated analytical standards [2]. Consequently, substitution with any other impurity standard would compromise analytical accuracy and regulatory compliance in method validation and batch release testing [3].

Quantitative Differentiation Evidence for 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin


Structural Divergence from API and Active Metabolites: Absence of Pharmacologically Essential Heptenoic Acid Moiety

Unlike the parent drug Rosuvastatin calcium and its active metabolite N-Desmethyl Rosuvastatin, this compound is a truncated intermediate lacking the (3R,5S)-3,5-dihydroxyhept-6-enoic acid side chain [1]. This structural distinction is critical: it confers no HMG-CoA reductase inhibitory activity, thereby classifying the compound as a process-related impurity rather than a pharmacologically relevant entity [2].

Pharmaceutical Chemistry Impurity Profiling Structural Elucidation

Purity Specification and HPLC Analytical Benchmark for Quality Control

The compound is consistently supplied with a purity of ≥98% as determined by HPLC, as certified by multiple reputable vendors . This specification aligns with industry standards for impurity reference materials used in ANDA submissions. In contrast, Rosuvastatin calcium API typically requires an assay purity of 98.0–102.0% on a dry basis, with individual impurity limits set at ≤0.5% .

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

Molecular Weight and Physicochemical Property Differentiation from Pharmacopeial Impurities

The target compound possesses a molecular weight of 339.39 g/mol and a molecular formula of C₁₅H₁₈FN₃O₃S [1]. This is significantly lower than the molecular weights of common pharmacopeial impurities such as Rosuvastatin Related Compound A (MW ~1001.14 g/mol) and Rosuvastatin EP Impurity B (MW ~716.8 g/mol) . This disparity directly influences chromatographic retention times and mass spectrometric detection parameters.

Physicochemical Characterization Chromatographic Separation Impurity Reference Standards

Regulatory Classification: Non-Pharmacopeial Process Impurity versus EP/USP-Listed Substances

This compound is not explicitly listed as a specified impurity in the European Pharmacopoeia (EP) or United States Pharmacopeia (USP) monographs for Rosuvastatin tablets or API [1]. Instead, it is categorized as a process-related impurity or synthetic intermediate. In contrast, impurities such as Rosuvastatin EP Impurity A and B have defined acceptance limits (e.g., ≤0.5% for Impurity A) in the EP monograph [2].

Regulatory Affairs Impurity Control Pharmacopoeial Standards

Application-Specific Differentiation: Designated Intermediate for N-Desmethyl Rosuvastatin Synthesis

5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin is specifically documented as an intermediate in the synthesis of N-Desmethyl Rosuvastatin Sodium Salt, an active metabolite of Rosuvastatin [1]. This contrasts with other impurities (e.g., Rosuvastatin lactone) which are primarily degradation products and not synthetic intermediates [2]. The compound's utility in metabolite synthesis provides a unique value proposition distinct from other impurity standards.

Synthetic Chemistry Metabolite Synthesis Pharmaceutical Intermediates

Procurement and Application Scenarios for 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin


Analytical Method Development and Validation for ANDA Submission

The compound is used as a reference standard for developing and validating HPLC/UHPLC methods to detect and quantify this specific process-related impurity in Rosuvastatin drug substance and finished dosage forms, as required for ANDA filings [1]. Its high purity (≥98%) ensures accurate linearity, precision, and accuracy studies, fulfilling ICH Q2(R1) validation requirements .

Forced Degradation Studies and Stability-Indicating Method Establishment

Employed in forced degradation studies (acid, base, oxidative, thermal, photolytic) to establish stability-indicating methods. The compound serves as a marker to differentiate process impurities from degradation products, ensuring the specificity of the analytical method for Rosuvastatin calcium tablets [2].

Synthesis of N-Desmethyl Rosuvastatin for Pharmacokinetic and Drug Interaction Research

Utilized as a key intermediate in the laboratory-scale synthesis of N-Desmethyl Rosuvastatin Sodium Salt, an active metabolite [3]. This synthesized metabolite is subsequently employed in in vitro cytochrome P450 inhibition studies and drug-drug interaction assessments, as Rosuvastatin itself undergoes minimal metabolism [4].

Quality Control and Batch Release Testing in Commercial Manufacturing

Integrated into routine quality control (QC) workflows for the quantification of this specific impurity in Rosuvastatin API and tablet batches, ensuring compliance with internal specification limits and ICH Q3A/Q3B guidelines for impurity control [5].

Quote Request

Request a Quote for 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.